molecular formula C20H20N2O2 B377375 1,4-Diindolinylbutane-1,4-dione CAS No. 356529-82-3

1,4-Diindolinylbutane-1,4-dione

Cat. No.: B377375
CAS No.: 356529-82-3
M. Wt: 320.4g/mol
InChI Key: NWLZWCDHNDVKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diindolinylbutane-1,4-dione is a diketone derivative featuring two indoline moieties linked via a butane-1,4-dione backbone. The compound’s reactivity is governed by its ability to participate in cyclization and Michael addition reactions, common in heterocyclic synthesis .

Properties

CAS No.

356529-82-3

Molecular Formula

C20H20N2O2

Molecular Weight

320.4g/mol

IUPAC Name

1,4-bis(2,3-dihydroindol-1-yl)butane-1,4-dione

InChI

InChI=1S/C20H20N2O2/c23-19(21-13-11-15-5-1-3-7-17(15)21)9-10-20(24)22-14-12-16-6-2-4-8-18(16)22/h1-8H,9-14H2

InChI Key

NWLZWCDHNDVKHE-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)CCC(=O)N3CCC4=CC=CC=C43

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCC(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

a. Imidazolidin-2,4-diones (e.g., IM-3, IM-7)
  • Structure : Substituted imidazolidin-2,4-diones feature a five-membered ring with two carbonyl groups (e.g., IM-3: 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) .
  • Synthesis: Prepared via Strecker synthesis using amino acids, phenyl isocyanate, and arylaldehydes (yields: 70–74%) .
  • Key Difference : Unlike 1,4-Diindolinylbutane-1,4-dione, these compounds contain a saturated heterocyclic core, limiting their conjugation but enhancing metabolic stability.
b. Aryl-Substituted Butane-1,4-diones
  • Examples :
    • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione: Combines a dioxin moiety with a diketone, enhancing rigidity and redox activity .
    • 1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione: Methoxy substitution increases electron density, altering reactivity in Michael additions .
  • Synthesis : Typically derived from cyclohexan-1,4-dione or via condensation reactions with arylaldehydes .
c. Fused Heterocyclic Diones (e.g., Pyrrolo[1,2-a]pyrazine-1,4-diones)
  • Structure : Feature a fused pyrrole-pyrazine ring system (e.g., hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione) .
  • Applications : Exhibit antimicrobial and anti-inflammatory properties, differing from the indoline-based analogs in bioactivity profiles .

Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP Key Feature
1,4-Diphenyl-1,4-butanedione 256.2 7.8 (in DMSO) 2.1 High thermal stability
1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione Not reported 10.3 (in ethanol) 1.8 Enhanced polarity due to methoxy
Pyrrolo[1,2-a]pyrazine-1,4-dione 154 (decomposes) 15.2 (in water) -0.5 High aqueous solubility

This compound : Expected to have a higher melting point (>250°C) and moderate solubility in organic solvents (e.g., DCM, THF) due to its planar, aromatic structure.

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